3-Bromo-4-methylpicolinonitrile: is a chemical compound used in organic synthesis . It has a molecular weight of 197.03 and a CAS Number of 717843-45-3 .
One specific method of application involves the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles . This process involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .
This unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved in a stepwise and one-pot fashion . The 3-Hydroxy-4-substituted picolinonitrile is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines because the cyano group provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step .
3-Bromo-4-methylpicolinonitrile is an organic compound with the molecular formula and a molecular weight of approximately 197.03 g/mol. It is categorized as a brominated derivative of picolinonitrile, which is a pyridine-based compound. The structure features a bromine atom attached to the 3-position of the pyridine ring, while the 4-position carries a methyl group, and a nitrile group is present at the 2-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.
The biological activity of 3-Bromo-4-methylpicolinonitrile has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on glyceraldehyde-3-phosphate dehydrogenase, an enzyme implicated in glycolysis and various cellular processes. This inhibition could lead to antiproliferative effects against cancer cells, making it a candidate for further research in cancer therapeutics.
The synthesis of 3-Bromo-4-methylpicolinonitrile can be accomplished through several methods, including:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired yields and purity levels.
3-Bromo-4-methylpicolinonitrile finds applications primarily in:
Interaction studies involving 3-Bromo-4-methylpicolinonitrile have focused on its binding affinity with enzymes and receptors. For example, studies have shown that it can effectively inhibit glyceraldehyde-3-phosphate dehydrogenase, which plays a crucial role in cellular metabolism. Understanding these interactions is essential for assessing its potential therapeutic effects and side effects.
Several compounds exhibit structural or functional similarities to 3-Bromo-4-methylpicolinonitrile. These include:
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
3-Bromo-5-methylpicolinonitrile | 197.03 g/mol | Similar structure; different position of bromine | |
2-Bromo-4-methylpyridine | 172.02 g/mol | Bromine at different position; lacks nitrile group | |
2-(3-Bromopyridin-4-yl)acetonitrile | 212.07 g/mol | Contains an acetonitrile group; different functional properties |
These compounds share certain characteristics with 3-Bromo-4-methylpicolinonitrile but differ in their biological activities and chemical reactivities due to variations in their structures.